N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-2-methylbenzamide N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-2-methylbenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15305944
InChI: InChI=1S/C17H13ClN2O2/c1-11-4-2-3-5-14(11)17(21)19-16-10-15(20-22-16)12-6-8-13(18)9-7-12/h2-10H,1H3,(H,19,21)
SMILES:
Molecular Formula: C17H13ClN2O2
Molecular Weight: 312.7 g/mol

N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-2-methylbenzamide

CAS No.:

Cat. No.: VC15305944

Molecular Formula: C17H13ClN2O2

Molecular Weight: 312.7 g/mol

* For research use only. Not for human or veterinary use.

N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-2-methylbenzamide -

Specification

Molecular Formula C17H13ClN2O2
Molecular Weight 312.7 g/mol
IUPAC Name N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-2-methylbenzamide
Standard InChI InChI=1S/C17H13ClN2O2/c1-11-4-2-3-5-14(11)17(21)19-16-10-15(20-22-16)12-6-8-13(18)9-7-12/h2-10H,1H3,(H,19,21)
Standard InChI Key SQWVVLZEIRFUMI-UHFFFAOYSA-N
Canonical SMILES CC1=CC=CC=C1C(=O)NC2=CC(=NO2)C3=CC=C(C=C3)Cl

Introduction

N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-2-methylbenzamide is a complex organic compound featuring a unique structural arrangement that includes an oxazole ring and a chlorophenyl group. This compound is part of a broader class of organic molecules known for their diverse biological activities and potential therapeutic applications. The presence of chlorine, nitrogen, oxygen, carbon, and hydrogen atoms in its molecular formula underscores its complex chemical nature.

Biological Activities and Potential Applications

Compounds containing oxazole rings, like N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-2-methylbenzamide, have been reported to exhibit significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound has been studied for its potential effects on various biological targets, including enzyme inhibition and receptor modulation. The chlorophenyl group may enhance its interaction with biological molecules, potentially increasing its efficacy in therapeutic applications.

Interaction Studies

Interaction studies involving N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-2-methylbenzamide often focus on its binding affinity to specific biological targets, such as enzymes or receptors. Techniques like surface plasmon resonance or isothermal titration calorimetry are used to assess these interactions quantitatively. Preliminary studies suggest promising binding characteristics that warrant further investigation into its mechanism of action.

Comparison with Similar Compounds

Several compounds similar to N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-2-methylbenzamide have been studied for their biological activities. For example, compounds containing isoxazole rings, like 2-chloro-N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-6-methylbenzenesulfonamide, exhibit different structural features and potential applications.

Table 2: Biological Activities of Oxazole-Containing Compounds

ActivityDescription
AntimicrobialEffective against certain bacterial strains
Anti-inflammatoryPotential for reducing inflammation
AnticancerInvestigated for its role in cancer treatment

Table 3: Comparison with Similar Compounds

CompoundStructural FeaturesPotential Applications
N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-2-methylbenzamideOxazole, ChlorophenylTherapeutic applications
2-chloro-N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-6-methylbenzenesulfonamideIsoxazole, ChlorophenylSulfonamide-related applications

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